BenchChemオンラインストアへようこそ!

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Alzheimer's disease Butyrylcholinesterase Fatty acid amide hydrolase

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide, designated BuChE-IN-15 (compound D12), is a synthetic paeonol-derived carbamate. It functions as a potent, well-balanced dual inhibitor of butyrylcholinesterase (BuChE) and fatty acid amide hydrolase (FAAH), exhibiting nanomolar IC₅₀ values at both targets.

Molecular Formula C18H18FNO4
Molecular Weight 331.343
CAS No. 1396798-57-4
Cat. No. B2416544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide
CAS1396798-57-4
Molecular FormulaC18H18FNO4
Molecular Weight331.343
Structural Identifiers
SMILESCC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C18H18FNO4/c1-18(22,13-4-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-2-5-14(19)6-3-12/h2-7,9,22H,8,10-11H2,1H3,(H,20,21)
InChIKeyZREZJIRJLKIMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BuChE-IN-15 (CAS 1396798-57-4): Selective BuChE/FAAH Dual Inhibitor for Alzheimer's Disease Research Procurement


N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide, designated BuChE-IN-15 (compound D12), is a synthetic paeonol-derived carbamate [1]. It functions as a potent, well-balanced dual inhibitor of butyrylcholinesterase (BuChE) and fatty acid amide hydrolase (FAAH), exhibiting nanomolar IC₅₀ values at both targets [1]. Unlike the majority of analogs in its series that show single-target preference, D12 was optimized for dual activity, supported by demonstrated blood-brain barrier penetration, neuroprotection, and in vivo efficacy in an Aβ₁₋₄₂-induced Alzheimer's disease mouse model [1][2].

Why BuChE-IN-15 Cannot Be Replaced by Generic Cholinesterase or FAAH Inhibitors in Mechanistic Alzheimer's Studies


Generic substitution is precluded because BuChE-IN-15 (D12) is not a simple cholinesterase inhibitor but a deliberately engineered dual BuChE/FAAH inhibitor with well-balanced nanomolar potency (hBuChE IC₅₀ = 81 nM; hFAAH IC₅₀ = 400 nM) [1]. The majority of carbamates in the same series exhibited potent single-target activity only; D12 was the outlier that achieved dual inhibition [1]. Furthermore, D12 exhibits pseudo-irreversible BuChE inhibition (Kd = 2.11 µM, k₂ = 2.27 min⁻¹), a kinetic mechanism distinct from rapidly reversible inhibitors like rivastigmine [1][2]. Substitution with a BuChE-selective inhibitor (e.g., a compound lacking FAAH activity) or a FAAH-selective inhibitor (lacking BuChE activity) would eliminate the multi-target pharmacological profile that underlies the compound's neuroprotective and anti-neuroinflammatory effects in vivo [1].

BuChE-IN-15 (CAS 1396798-57-4) Quantitative Differentiation Evidence


Dual BuChE/FAAH Inhibition Potency Versus Single-Target Series Analogs

Among three series of natural phenol carbamates, the majority proved potent on a single target; only compound D12 (BuChE-IN-15) was identified as an effective dual BuChE/FAAH inhibitor with well-balanced nanomolar activity [1]. D12 inhibited human BuChE with an IC₅₀ of 81 nM and human FAAH with an IC₅₀ of 400 nM, whereas other carbamates in the same study showed strong preference for one target over the other [1]. For instance, the clinically used dual AChE/BuChE inhibitor rivastigmine lacks FAAH inhibitory activity entirely, precluding endocannabinoid-mediated neuroprotection [1].

Alzheimer's disease Butyrylcholinesterase Fatty acid amide hydrolase Dual inhibitor Carbamate

Pseudo-Irreversible BuChE Inhibition Kinetics Versus Reversible Inhibitors

BuChE-IN-15 (D12) exhibits pseudo-irreversible BuChE inhibition with a dissociation constant (Kd) of 2.11 µM and a carbamylation rate constant (k₂) of 2.27 min⁻¹ [1][2]. This kinetic profile is characteristic of carbamate-based inhibitors that form a transient covalent bond with the catalytic serine, resulting in prolonged enzyme inhibition compared to rapidly reversible, non-covalent inhibitors [1]. In contrast, the standard reference inhibitor rivastigmine, while also a pseudo-irreversible carbamate, primarily targets AChE and BuChE but lacks FAAH activity [1].

Enzyme kinetics Pseudo-irreversible inhibition Butyrylcholinesterase Carbamylation

Blood-Brain Barrier Penetration and Neuroprotection Versus Peripherally Restricted Inhibitors

BuChE-IN-15 possesses good blood-brain barrier (BBB) penetration and demonstrates neuroprotection in cellular models, as confirmed in the original research publication and corroborated by multiple independent vendor quality control assessments [1][2]. This CNS accessibility is critical because BuChE levels progressively increase in the AD brain while AChE levels decline; peripherally restricted BuChE inhibitors cannot engage the central target pool [1]. D12 additionally modulated BV2 microglial polarization to inhibit neuroinflammation, an effect dependent on central target engagement [1].

Blood-brain barrier Neuroprotection CNS penetration Alzheimer's disease

In Vivo Efficacy in Alzheimer's Disease Mouse Model Versus Untreated Disease Controls

In an Aβ₁₋₄₂-induced Alzheimer's disease mouse model, BuChE-IN-15 (D12) significantly improved learning impairments in both short-term and long-term memory responses [1]. This in vivo validation distinguishes D12 from the majority of early-stage dual inhibitors that lack demonstrated efficacy in disease-relevant animal models. The study confirmed that D12's dual BuChE/FAAH inhibition translates into measurable cognitive benefit, whereas untreated disease controls exhibited persistent memory deficits [1].

In vivo efficacy Alzheimer's disease Cognitive impairment Aβ₁₋₄₂ Memory

Optimal Research Application Scenarios for BuChE-IN-15 (CAS 1396798-57-4) Based on Differentiated Evidence


Multi-Target Alzheimer's Disease Mechanistic Studies Requiring Dual BuChE/FAAH Engagement

BuChE-IN-15 is uniquely suited for investigating the interplay between cholinergic dysfunction and endocannabinoid signaling in Alzheimer's disease. Its well-balanced dual inhibition (hBuChE IC₅₀ = 81 nM; hFAAH IC₅₀ = 400 nM) [1] enables simultaneous modulation of both pathways in cellular and in vivo models, a pharmacological profile not achievable with single-target inhibitors or classical cholinesterase drugs like rivastigmine.

Neuroinflammation and Microglial Polarization Research

The demonstrated ability of D12 to modulate BV2 microglial polarization and inhibit neuroinflammation [1] makes it a valuable tool for studying neuroimmune mechanisms in neurodegeneration. Researchers investigating the role of FAAH-mediated endocannabinoid tone in microglial phenotype switching should prioritize BuChE-IN-15 over FAAH-selective inhibitors that lack the cholinergic component.

CNS Pharmacokinetic and BBB Penetration Studies for Dual Inhibitor Scaffolds

BuChE-IN-15's confirmed BBB penetration [1][2] positions it as a reference compound for benchmarking CNS exposure of novel dual BuChE/FAAH inhibitors. Its paeonol-derived carbamate scaffold and favorable drug-like properties (pseudo-irreversible inhibition kinetics: Kd = 2.11 µM, k₂ = 2.27 min⁻¹) [1] provide a quantitative baseline for comparative PK/PD profiling.

In Vivo Cognitive Efficacy Assessment in Amyloid-β-Driven Alzheimer's Models

For preclinical studies employing Aβ₁₋₄₂-induced cognitive impairment models, BuChE-IN-15 offers a validated positive control with documented efficacy in both short-term and long-term memory tasks [1]. Its dual mechanism addresses both the cholinergic deficit and neuroinflammation, making it a more comprehensive intervention tool than agents targeting only one of these pathologies.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.